![molecular formula C12H13N3 B1601951 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 783300-26-5](/img/structure/B1601951.png)

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Overview

Description

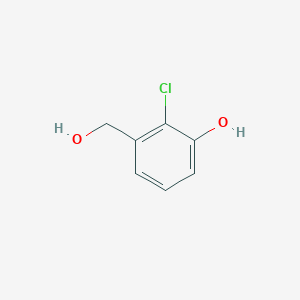

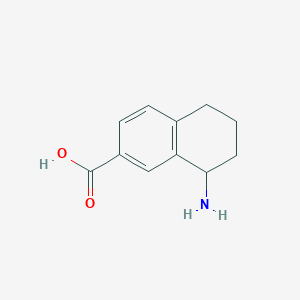

“2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

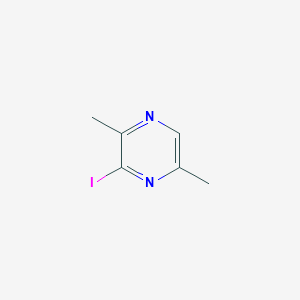

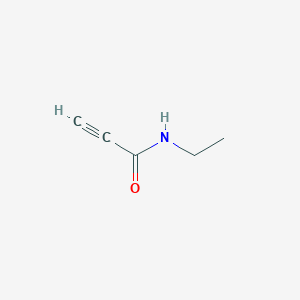

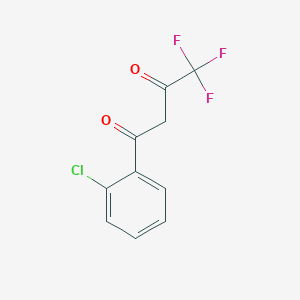

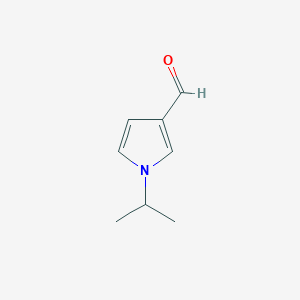

The synthesis of imidazo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are a type of drug that reduces the production of stomach acid, were also found in this chemical group . These inhibitors are often used to treat conditions like gastroesophageal reflux disease (GERD), stomach and small intestine ulcers, and inflammation of the esophagus .

Aromatase Inhibitors

Aromatase inhibitors, which are drugs that reduce the production of estrogen in the body, have been developed from this group . These inhibitors are often used to treat certain types of breast cancer in postmenopausal women .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Non-steroidal anti-inflammatory drugs (NSAIDs) have been developed from this group . NSAIDs are medications that are used to reduce inflammation and relieve pain .

Inhibitors of Necroptotic Cell Death

The compound “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” has been found to be a highly potent, orally available, and brain-penetrating RIP1 kinase inhibitor with excellent PK profiles . This compound significantly suppressed necroptotic cell death both in mouse and human cells .

P. gingivalis QC Inhibitors

This compound has been reported to be a part of a novel class of P. gingivalis QC inhibitors according to a tetrahydroimidazo [4,5- c ]pyridine scaffold . Some compounds exhibited activity in the lower nanomolar range and thus were further characterized with regard to their selectivity and toxicity .

Factor Xa Inhibitors

The compound “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine” can be used to prepare Factor Xa inhibitors . Factor Xa inhibitors are a type of anticoagulant that works by blocking the activity of clotting factor Xa, which prevents blood clots from forming .

CDK Inhibitors

This compound can also be used to prepare CDK inhibitors . CDK inhibitors are a type of drug that blocks the activity of proteins called cyclin-dependent kinases (CDKs), which are involved in cell division . These inhibitors are often used in the treatment of cancer .

Mechanism of Action

Target of Action

The primary targets of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB , a protein complex that controls the transcription of DNA .

Biochemical Pathways

The activation of NF-kappaB initiates a cascade of biochemical reactions that influence many cellular pathways necessary for the proper functioning of cells . These pathways include those involved in immune response, inflammation, and cell survival .

Pharmacokinetics

It is predicted to have a boiling point of 3816±320 °C and a density of 1186±006 g/cm3 . These properties may impact the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of NF-kappaB by 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can lead to various molecular and cellular effects. For instance, it can influence the expression of genes involved in immune response, inflammation, and cell survival . This can potentially alter the behavior of cells and contribute to various physiological effects.

Action Environment

The action, efficacy, and stability of 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests a promising future for the development of new drugs based on imidazole derivatives, including “2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine”.

properties

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSWUNYWAOZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476311 | |

| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | |

CAS RN |

783300-26-5 | |

| Record name | 2-PHENYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

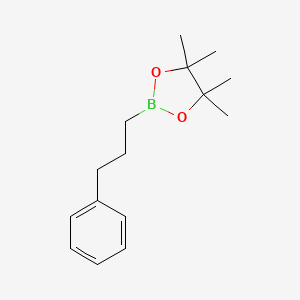

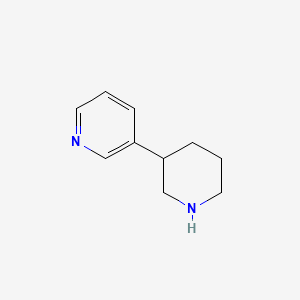

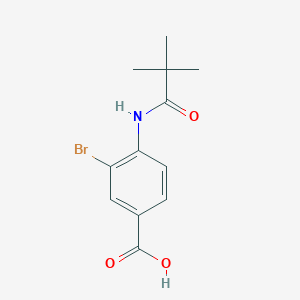

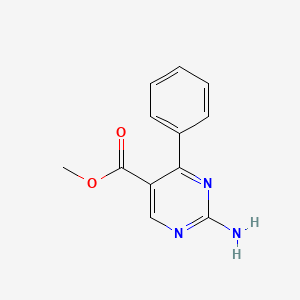

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)